Chromium silicon monoxide

thin-film resistors high-ohmic cermet sheet resistance

Chromium silicon monoxide (CAS 56488-64-3, molecular formula CrOSi, molecular weight 96.08 g/mol) is a cermet (ceramic-metallic) composite material supplied as a physical mixture of chromium and silicon monoxide—most commonly at 70:30 wt% or 50:50 wt% Cr:SiO ratios. It is commercially available as sintered pieces, powder, or sputtering targets with purities reaching ≥99.8% (metals basis).

Molecular Formula CrOSi
Molecular Weight 96.081 g/mol
CAS No. 56488-64-3
Cat. No. B3427058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium silicon monoxide
CAS56488-64-3
Molecular FormulaCrOSi
Molecular Weight96.081 g/mol
Structural Identifiers
SMILES[O+]#[Si-].[Cr]
InChIInChI=1S/Cr.OSi/c;1-2
InChIKeyASAMIKIYIFIKFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium Silicon Monoxide (CAS 56488-64-3): Sputtering Target and Cermet Thin-Film Resistor Material for High-Ohmic Precision Applications


Chromium silicon monoxide (CAS 56488-64-3, molecular formula CrOSi, molecular weight 96.08 g/mol) is a cermet (ceramic-metallic) composite material supplied as a physical mixture of chromium and silicon monoxide—most commonly at 70:30 wt% or 50:50 wt% Cr:SiO ratios [1]. It is commercially available as sintered pieces, powder, or sputtering targets with purities reaching ≥99.8% (metals basis) . Unlike stoichiometric compounds or simple metallic alloys, CrSiO belongs to the class of metal-insulator granular composites that form a heterogeneous thin-film structure of conductive Cr-Si intermetallic phases (e.g., Cr₃Si, Cr₅Si₃, CrSi₂) dispersed within an insulating amorphous SiOₓ matrix upon vacuum deposition [2]. This structural duality is the origin of its property tunability and is the principal reason CrSiO cannot be treated as a drop-in replacement for any other thin-film resistor material.

Why NiCr, TaN, or SiCr Cannot Substitute Chromium Silicon Monoxide Without Circuit Redesign


Generic substitution of CrSiO with NiCr, TaN, or even SiCr fails because the property space accessible to each material is fundamentally different. NiCr (Nichrome) is a metallic solid-solution alloy that delivers low sheet resistances (50–300 Ω/□) and TCR in the ±25 to ±50 ppm/°C range [1]; TaN provides similar low sheet resistance with somewhat higher power handling [2]; CrSi₂ offers intermediate resistivity (~1,400 μΩ·cm) but with a large TCR of +500 to +800 ppm/K [1]. None of these materials can simultaneously achieve the kilo-ohm to mega-ohm sheet resistance regime and sub-100 ppm/°C (or near-zero) TCR that defines CrSiO cermet films. Furthermore, CrSiO's electrical properties are not fixed—they are span-of-control variables governed by the Cr:SiO composition ratio, oxygen partial pressure during sputtering, substrate bias, and post-deposition annealing conditions [3]. Selecting a substitute without understanding and re-engineering the entire deposition process and film stack (including barrier layers and contact metallization) will result in resistance values outside specification, unacceptable TCR drift, or catastrophic contact degradation under thermal load. The evidence below quantifies these differentiation dimensions.

Chromium Silicon Monoxide (CAS 56488-64-3): Quantitative Differentiation Evidence Against NiCr, TaN, and SiCr Comparators


CrSiO Delivers 6×–60× Higher Sheet Resistance Than NiCr or TaN, Enabling Kilo-Ohm to Mega-Ohm Resistors

Thin-film CrSiO cermet resistors exhibit a sheet resistance range of 500 Ω/□ to 3,000 Ω/□ as deposited [1]. In contrast, the most widely used thin-film resistor material, NiCr (Ni₈₀Cr₂₀), is limited to a sheet resistance range of 50 to 300 Ω/□ [2]. TaN similarly falls in the 100–500 Ω/□ range. This means CrSiO provides a minimum 6× higher sheet resistance at the lower bound and up to 60× higher at the upper bound compared to NiCr. For a given resistor geometry, this translates directly into higher resistance values without requiring impractically long serpentine structures, which would increase parasitic capacitance and chip area. Flash-evaporated CrSiO resistors can further extend the achievable resistance range from approximately 100 Ω up to 10 MΩ in a single device format [3].

thin-film resistors high-ohmic cermet sheet resistance

CrSiO TCR Can Be Process-Optimized to ±2 ppm/°C, Rivaling or Surpassing the Best NiCr Precision Resistors

A 2023 study on CrSi thin-film resistors (closely related CrSiO system with nitrogen doping) demonstrated that the temperature coefficient of resistance (TCR) can be systematically reduced from approximately ±20 ppm/°C to as low as ±2 ppm/°C by adjusting reactive sputtering atmosphere (N₂ flow rate) and post-deposition annealing temperature in N₂/H₂ [1]. This optimized ±2 ppm/°C value rivals the best precision NiCr thin-film resistors, which typically achieve TCR on the order of ±25 to ±50 ppm/°C in standard formulations [2], and is competitive with the most advanced proprietary NiCrAlSi alloys. Flash-evaporated CrSiO resistors without nitrogen doping have independently demonstrated TCR not exceeding 15 ppm/°C across a resistance range of 100 Ω to 10 MΩ, with noise levels between 0.05 and 0.8 μV/V [3].

temperature coefficient of resistance precision resistors TCR optimization

CrSiO Resistivity Is Tunable Over Five Orders of Magnitude via Substrate Bias Alone—Impossible with NiCr or TaN

A foundational IBM study by Matino and Ushiroda (1977) demonstrated that RF-sputtered Cr-SiO cermet films deposited from a single 50:50 wt% target can have their electrical resistivity varied by five orders of magnitude—from approximately 2 × 10⁻³ Ω·cm at 20% RF substrate bias to approximately 200 Ω·cm at 5% bias [1]. This extraordinary tunability arises from the ability to control the degree of metal-phase connectivity within the insulating SiOₓ matrix by modulating ion bombardment energy during film growth. NiCr and TaN, being homogeneous metallic or near-metallic conductors, do not possess an insulating matrix phase and therefore cannot achieve anything approaching this range of resistivity modulation from a single target composition [2]. The practical implication is that a single CrSiO source material can service applications requiring drastically different resistivity specifications simply by adjusting one deposition parameter.

resistivity tunability substrate bias RF sputtering

CrSiO Resistors Exhibit <0.2% Resistance Drift After 1,000 Hours at 200°C Under DC Load, Provided Correct Contact Metallization Is Used

Load-life testing of Cr-SiO cermet thin-film resistors has established that, when terminated with Cu or Au contacts, stabilized CrSiO films exhibit less than 0.2% resistance change after 1,000 hours at an ambient temperature of 200°C with a DC power dissipation of 20 mW/mil² on 1 mil × 5 mil resistors of 150 Ω [1]. This stability is contingent on contact metallization: Al terminals cause degradation through the formation of a high-resistance region at the anodic Al/Cr-SiO interface, whereas Cu and Au terminals prevent this failure mechanism [1]. Independently, flash-evaporated CrSiO cylindrical resistors demonstrated stability better than 0.5% change in a 1,000-hour life test over the temperature range of −60 to +160°C [2]. This level of thermal stability under simultaneous electrical load exceeds what is typically specified for generic thin-film resistors (±0.1% at 70°C, benign no-load conditions).

long-term stability thermal aging load-life test

Nanodisperse CrSiO Films Achieve Near-Zero TCR Across −50°C to +120°C, Enabling Precision Resistors and Thermoelectric Sensors

When CrSiO thin films are processed through controlled stepwise annealing to transform from an amorphous to a nanodisperse microstructure (nc-CrₙSiₘ embedded in SiOₓ), the temperature coefficient of resistivity approaches zero over a broad temperature window. Specifically, a near-zero TCR was obtained within the temperature range −50°C to +120°C for film resistivities up to 5 × 10⁴ μΩ·cm, and in a narrower range around 27°C for resistivities up to 2 × 10⁵ μΩ·cm [1]. This behavior arises from the two-carrier conduction mechanism: metallic conduction through Cr-Si nanodispersoids (positive TCR contribution) and thermally activated tunneling through the SiOₓ matrix (negative TCR contribution) compensate each other to yield a net near-zero TCR [2]. Single-phase metallic alloys like NiCr cannot intrinsically achieve this cancellation effect and require external temperature compensation circuitry.

nanodisperse cermet near-zero TCR temperature-compensated resistors

CrSiO Uniquely Combines Electrical Conduction with Partial Optical Transparency (k < 0.3), Enabling Display Contrast Enhancement Not Possible with NiCr or TaN

Research by Wood, Hofstra, and Johnson (Luxell Technologies, published by Cambridge University Press / MRS, 2001) demonstrated that Cr-SiO cermet thin films—traditionally used exclusively as opaque resistors—can function as transparent to semi-transparent conductors when the optical extinction coefficient, k, is kept below 0.3 [1]. This dual electrical/optical functionality is impossible with NiCr or TaN, which are optically opaque metals across the visible spectrum. Building on this property, Cr-SiO has been employed as the partially absorbing layer in Luxell's proprietary Black Layer™ optical interference structure (US Patent 5,049,780), where it increases contrast ratio in thin-film electroluminescent (TFEL) and organic light-emitting diode (OLED) displays by suppressing ambient light reflection while maintaining electrical functionality [2].

transparent conductor optical interference flat panel display

Chromium Silicon Monoxide (56488-64-3): High-Value Application Scenarios Backed by Quantitative Differentiation Evidence


High-Ohmic (kΩ–MΩ) Precision Thin-Film Resistors for Hybrid Microcircuits and RC Networks

Where circuit designs require thin-film resistors with sheet resistances above 500 Ω/□ and absolute values in the kΩ to MΩ range, CrSiO is the material of choice because neither NiCr (50–300 Ω/□) nor TaN (100–500 Ω/□) can reach the required resistance without impractically long, parasitic-prone serpentine geometries [1]. Flash-evaporated CrSiO cermet resistors deliver 100 Ω to 10 MΩ in a compact cylindrical form factor with TCR ≤15 ppm/°C, noise between 0.05 and 0.8 μV/V, and stability better than 0.5% after 1,000 hours [2]. Additionally, by combining CrSiO (Rs = 2.0 kΩ/□) and NiCr (Rs = 200 Ω/□) on a single substrate, a composite TCR approaching zero can be achieved when both films have matched sheet resistance, enabling resistors with two nominal values and TCR <50 ppm/°C for both films simultaneously [3].

Near-Zero-TCR Temperature-Compensated Resistors and Thermoelectric Sensors

Nanodisperse CrSiO films that have been processed through controlled stepwise annealing achieve intrinsic near-zero TCR across the temperature range −50°C to +120°C at resistivities up to 5 × 10⁴ μΩ·cm [1]. This property eliminates the need for external temperature compensation circuitry in precision analog circuits, reducing component count, circuit board area, and potential failure modes. Furthermore, the thermopower of nanodisperse CrSiO films is determined by the metallic Cr-Si components (values of 80 μV/K for CrSi₂, 5 μV/K for Cr₅Si₃, and 17 μV/K for Cr₃Si at 300 K), enabling design of sensitive thin-film thermocouples with high stability [1]. A 2023 conference study demonstrated that CrSi TCR can be optimized to ±2 ppm/°C through sputtering atmosphere and annealing control, rivaling the most precise NiCr-based resistors [2].

Thermal Printhead Heating Elements with 20× Extended Lifetime

CrSiO thin-film printing elements deposited on borosilicate or soda-lime glass substrates, when protected by a dual-layer overcoat of silicon monoxide (SiO) followed by aluminum oxide (Al₂O₃), achieve a lifetime at least twenty times that of prior-art thermal printheads [1]. The SiO underlayer provides chemical shielding against the reactive chemicals present in thermal printing paper, while the Al₂O₃ overlayer provides the mechanical wear resistance that SiO alone cannot deliver [1]. This CrSiO-based architecture addresses all five critical requirements for thermal printhead overcoats: high thermal conductivity, compatible thermal expansion coefficient, mechanical abrasion resistance, chemical shielding, and adhesion to both the glass substrate and the CrSiO resistive elements [1]. The high resistivity of CrSiO (500–3,000 Ω/□) enables efficient Joule heating with compact element geometries [2].

Transparent to Semi-Transparent Conductor for OLED and TFEL Display Contrast Enhancement

Cr-SiO cermet thin films fabricated under low-temperature conditions can function simultaneously as electrical conductors and as partially absorbing optical layers with extinction coefficient k < 0.3 [1]. This dual functionality has been commercialized in Luxell's Black Layer™ optical interference structure (US Patent 5,049,780), where the Cr-SiO layer serves as the partially absorbing film in a multilayer stack that destructively interferes with ambient light reflection, thereby increasing the contrast ratio of OLED and TFEL displays without requiring a separate circular polarizer [2]. This application exploits a property that is completely absent in NiCr and TaN (both opaque metals), making CrSiO uniquely capable of combining resistive heating, electrical conduction, and optical contrast management in a single deposited film, which reduces process steps and materials count in flat-panel display manufacturing.

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